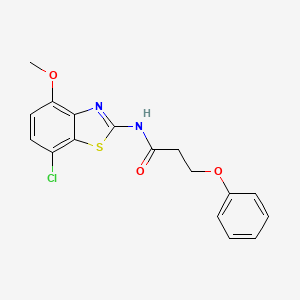
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-phenoxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-phenoxypropanamide: is a synthetic organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring substituted with a chlorine atom at the 7th position and a methoxy group at the 4th position Additionally, it has a phenoxypropanamide moiety attached to the benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-phenoxypropanamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carbonyl compound, such as chloroacetaldehyde, under acidic conditions.
Substitution Reactions: The synthesized benzothiazole ring is then subjected to substitution reactions to introduce the chlorine atom at the 7th position and the methoxy group at the 4th position. This can be achieved using chlorinating agents like thionyl chloride and methoxylating agents like dimethyl sulfate.
Attachment of the Phenoxypropanamide Moiety: The final step involves the reaction of the substituted benzothiazole with 3-phenoxypropanoic acid or its derivatives in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the benzothiazole ring or the amide group, resulting in the formation of amines or reduced benzothiazole derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles like primary or secondary amines, thiols, or alkoxides under basic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or reduced benzothiazole derivatives.
Substitution: Formation of various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-phenoxypropanamide is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Benzothiazole derivatives, in general, have shown promising activity against various biological targets, including enzymes, receptors, and microorganisms. Researchers investigate its potential as an antimicrobial, antifungal, or anticancer agent.
Medicine: The compound is explored for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in the treatment of diseases where benzothiazole derivatives have shown efficacy, such as cancer, neurodegenerative disorders, and infectious diseases.
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it valuable in various industrial processes.
Mechanism of Action
The mechanism of action of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-phenoxypropanamide is primarily attributed to its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with microbial enzymes can result in antimicrobial activity. The exact molecular pathways and targets involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
- N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine
- 7-chloro-4-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine
- N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide
Comparison:
- Structural Differences: While these compounds share the benzothiazole core, they differ in the substituents attached to the benzothiazole ring. These differences can significantly impact their chemical reactivity and biological activity.
- Unique Features: N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-phenoxypropanamide is unique due to the presence of the phenoxypropanamide moiety, which imparts distinct chemical and biological properties. This structural feature may enhance its interaction with specific molecular targets, leading to unique biological effects.
- Applications: The unique structural features of this compound make it suitable for applications where other benzothiazole derivatives may not be as effective. Its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases, sets it apart from similar compounds.
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S/c1-22-13-8-7-12(18)16-15(13)20-17(24-16)19-14(21)9-10-23-11-5-3-2-4-6-11/h2-8H,9-10H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWGHSVZSDKKRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

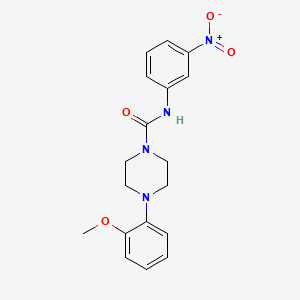
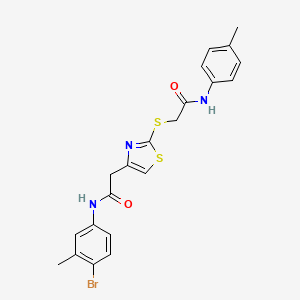
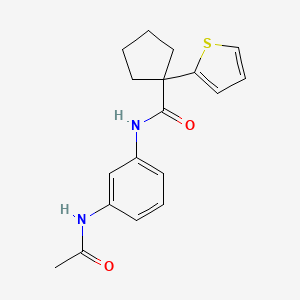
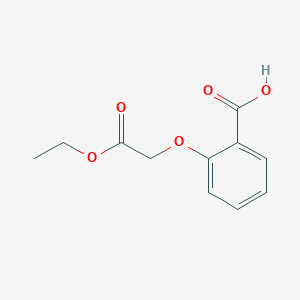
![2-[(1H-indol-3-yl)formamido]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2574264.png)

![(2E)-2-CYANO-N-(4-FLUOROPHENYL)-3-[5-(4-SULFAMOYLPHENYL)FURAN-2-YL]PROP-2-ENAMIDE](/img/structure/B2574269.png)
![N-[4-(Aminomethyl)cyclohexyl]-2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide;hydrochloride](/img/structure/B2574271.png)
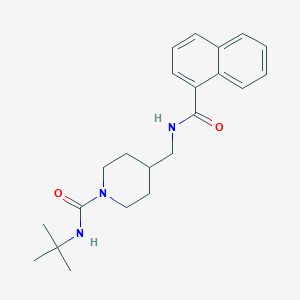


![1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane](/img/structure/B2574279.png)
![1-[3-(Methylsulfanyl)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B2574280.png)
